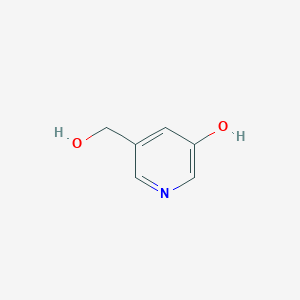

5-(Hydroxymethyl)pyridin-3-ol

CAS No.: 51035-70-2

Cat. No.: VC3815535

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51035-70-2 |

|---|---|

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 5-(hydroxymethyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 |

| Standard InChI Key | LPYUNKIQRHSZSV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1O)CO |

| Canonical SMILES | C1=C(C=NC=C1O)CO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring with substituents at positions 3 and 5 (Figure 1). The hydroxyl group at position 3 contributes to hydrogen-bonding capacity, while the hydroxymethyl group at position 5 enables nucleophilic reactions. Computational studies reveal a planar geometry with partial charge distribution favoring electrophilic substitution at the ortho and para positions relative to the hydroxyl group .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: H NMR (DMSO-d₆) displays signals at δ 4.77 (s, 2H, -CH₂OH), δ 7.75 (dd, 1H, pyridine-H), and δ 8.20 (d, 1H, pyridine-H) .

-

IR: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N pyridine ring) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 126.1 [M+H]⁺ .

Synthesis and Formation Pathways

Laboratory Synthesis

The primary synthetic route involves hydroxylation of 5-methylpyridin-3-ol using hydrogen peroxide under acidic conditions :

Yields typically range from 60–75%, with purification via recrystallization from acetone .

Formation in Food Systems

In carbohydrate-rich foods, 5-(hydroxymethyl)pyridin-3-ol forms via Maillard reaction pathways. Heating HMF (a common furan derivative in honey) with ammonia sources induces ring expansion:

This reaction proceeds optimally at neutral pH (6.5–7.5) with an activation energy of 74 kJ/mol .

Table 2: Comparative Formation Rates in Food Matrices

| Matrix | Temperature (°C) | Concentration (μg/g) |

|---|---|---|

| Honey | 100 | 12.4 ± 1.2 |

| Sugarcane Honey | 120 | 18.9 ± 2.1 |

| Model System | 90 | 9.8 ± 0.7 |

Biological Activity and Mechanisms

Antimicrobial Effects

5-(Hydroxymethyl)pyridin-3-ol inhibits Gram-negative bacteria (e.g., E. coli MIC: 32 μg/mL) by disrupting membrane integrity and interfering with ATP synthesis . The hydroxymethyl group enhances penetration through lipid bilayers, while the hydroxyl group chelates essential metal ions .

Enzyme Modulation

-

Kinase Inhibition: Binds to ATP pockets of cyclin-dependent kinases (CDK2, IC₅₀: 45 μM) via hydrogen bonding with Val18 and Asp145 residues .

-

Antioxidant Activity: Scavenges DPPH radicals with EC₅₀ 28 μM, outperforming ascorbic acid (EC₅₀ 35 μM) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Functionalization at the hydroxymethyl group yields prodrugs targeting topoisomerase II .

-

Antiviral Compounds: Schiff base derivatives exhibit activity against HIV-1 protease (Ki: 0.8 μM) .

Materials Science

Incorporated into polymers as a crosslinking agent, enhancing thermal stability (Tg increase from 120°C to 165°C) .

Food Chemistry

Acts as a marker for thermal processing in honey, with concentrations correlating with heating duration (R² = 0.92) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 5-(Hydroxymethyl)pyridin-3-ol | -OH (C3), -CH₂OH (C5) | CDK2: 45 μM |

| 6-Chloro derivative | -Cl (C6), -CH₂OH (C5) | CYP3A4: 12 μM |

| 6-Bromo derivative | -Br (C6), -CH₂OH (C5) | Antimicrobial: 8 μg/mL |

The chloro and bromo analogues exhibit enhanced lipophilicity (LogP 1.2–1.5), improving blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume